![molecular formula C12H19N3O2 B1491868 6-((cyclohexylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2097978-60-2](/img/structure/B1491868.png)
6-((cyclohexylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione
Overview
Description
The compound “6-((cyclohexylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione” is a chemical substance with the molecular formula C10H16N4O2 . It is also known as hexazinone Metabolite B .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C10H16N4O2 . The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 224.26 . Other physical and chemical properties such as solubility, boiling point, and melting point are not specified in the available resources .Scientific Research Applications
Multicomponent Reaction Synthesis
One foundational application of related compounds involves their synthesis through multicomponent reactions, showcasing their versatility in creating complex molecules. For instance, the synthesis of 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione through Aldol–Michael addition reactions highlights the compound's potential as a building block in organic chemistry. This process involves the reaction of N,N-dimethylbarbituric acid, cyclohexane-1,3-dione, and 3-fluorobenzaldehyde in aqueous solution, yielding the product with high efficiency. The molecular structure was confirmed through spectroscopic methods and X-ray crystallography, underscoring the importance of these compounds in structural chemistry and crystal engineering (Barakat et al., 2016).
Crystal Structure Analysis
Crystal structure analysis of related compounds, such as the nonmerohedrally twinned 6-amino-3-methyluracil-5-carbaldehyde, offers insights into the electronic structure and intermolecular interactions. This analysis reveals the compound's intramolecular dimensions and hydrogen bonding patterns, which are crucial for understanding molecular stability and reactivity. Such studies contribute to the development of new materials with tailored properties for various applications, including catalysis and pharmaceuticals (Torre et al., 2009).
Anti-inflammatory Activity
While focusing on scientific research applications and excluding direct drug-related uses, it's noteworthy that derivatives of similar compounds have been studied for their biological activities. For example, the synthesis and investigation of 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine's anti-inflammatory activity demonstrate the potential of these molecules in biomedical research. Although we're not delving into drug dosage or side effects, the methodological approach to studying such compounds can inform research in pharmacology and toxicology (Shang Lin-lin & Dong, 2010).
Nonlinear Optical Properties
Further extending into materials science, compounds in this category have been evaluated for their nonlinear optical (NLO) properties. The synthesis of novel pyrimidine-based bis-uracil derivatives and their assessment for optical, NLO, and drug discovery applications exemplify the intersection of organic synthesis, computational chemistry, and materials science. These studies highlight the compounds' potential in developing new materials for NLO device fabrications, underscoring the multifaceted applications of these molecules beyond their traditional pharmaceutical use (Mohan et al., 2020).
Safety and Hazards
properties
IUPAC Name |
6-(cyclohexylmethylamino)-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-15-11(16)7-10(14-12(15)17)13-8-9-5-3-2-4-6-9/h7,9,13H,2-6,8H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZWNCRFOFKHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)NCC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((cyclohexylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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